![molecular formula C5H5BClNO2 B1424757 (4-Chloropyridin-2-yl)boronic acid CAS No. 870459-91-9](/img/structure/B1424757.png)
(4-Chloropyridin-2-yl)boronic acid
Overview
Description
“(4-Chloropyridin-2-yl)boronic acid” is a chemical compound with the empirical formula C5H5BClNO2 . It has a molecular weight of 157.36 .
Synthesis Analysis
The synthesis of pyridinylboronic acids, such as “(4-Chloropyridin-2-yl)boronic acid”, often involves [4+2] cycloaddition . The specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “(4-Chloropyridin-2-yl)boronic acid” includes a pyridine ring with a boronic acid group and a chlorine atom attached . The compound has a density of 1.4±0.1 g/cm3 .Chemical Reactions Analysis
While specific chemical reactions involving “(4-Chloropyridin-2-yl)boronic acid” are not detailed in the available resources, boronic acids are generally known for their role in Suzuki-Miyaura coupling reactions .Physical And Chemical Properties Analysis
“(4-Chloropyridin-2-yl)boronic acid” has a boiling point of 339.7±52.0 °C at 760 mmHg and a flash point of 159.2±30.7 °C . It has a molar refractivity of 35.9±0.4 cm3 and a polar surface area of 53 Å2 .Scientific Research Applications
Sensing Applications
(4-Chloropyridin-2-yl)boronic acid: is widely used in sensing applications due to its ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is crucial for the development of both homogeneous assays and heterogeneous detection systems .
Biological Labelling and Protein Manipulation
The compound’s reactivity with diols also allows it to be used in biological labelling. It can be employed to manipulate proteins, which is essential for understanding protein function and interaction .
Development of Therapeutics
Boronic acids, including (4-Chloropyridin-2-yl)boronic acid , have potential applications in the development of therapeutics. Their unique properties allow them to interfere in signaling pathways and enzyme inhibition, which can be harnessed for therapeutic purposes .
Separation Technologies
In the field of separation technologies, (4-Chloropyridin-2-yl)boronic acid can be utilized for the selective separation of different molecules, especially sugars and other diol-containing compounds .
Polymer and Optoelectronics Materials
This boronic acid derivative is also significant in the synthesis of materials for polymer and optoelectronics. Its properties are beneficial in creating materials with specific light-emitting or electrical characteristics .
Catalysis
(4-Chloropyridin-2-yl)boronic acid: plays a role in catalysis, particularly in reactions that involve the functionalization of diols, carbohydrates, and the opening of epoxide rings. Its enhanced Lewis acidity compared to other boronic acids makes it a valuable catalyst for these reactions .
Safety and Hazards
“(4-Chloropyridin-2-yl)boronic acid” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .
Relevant Papers There are several papers related to boronic acids, including “(4-Chloropyridin-2-yl)boronic acid”. One paper discusses the synthesis of pyridinylboronic acids and esters by [4+2] cycloaddition . Another paper presents a high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry .
Mechanism of Action
Target of Action
The primary target of (4-Chloropyridin-2-yl)boronic acid is the transition metal catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this reaction affects the formation of carbon–carbon bonds, which are fundamental in organic synthesis .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in organic synthesis, allowing for the creation of complex organic compounds .
Action Environment
The action of (4-Chloropyridin-2-yl)boronic acid is influenced by the reaction conditions. The compound is known for its stability and tolerance to various functional groups . It is also generally environmentally benign . .
properties
IUPAC Name |
(4-chloropyridin-2-yl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2/c7-4-1-2-8-5(3-4)6(9)10/h1-3,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLVACJGJSSBEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718874 | |
Record name | (4-Chloropyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
870459-91-9 | |
Record name | (4-Chloropyridin-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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